Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline derivatives . The specific conditions for synthesizing this compound may involve bromination and chlorination steps, followed by esterification with octanol .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Scientific Research Applications
Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
- Octyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- Octyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- Octyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives . The octyl ester group also contributes to its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
355419-77-1 |
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Molecular Formula |
C24H25BrClNO2 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H25BrClNO2/c1-2-3-4-5-6-7-14-29-24(28)21-16-23(17-8-11-19(26)12-9-17)27-22-13-10-18(25)15-20(21)22/h8-13,15-16H,2-7,14H2,1H3 |
InChI Key |
CHTFKUNZMBMZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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